2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a heterocyclic compound with a molecular weight of 365.41 g/mol This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 3-nitroaniline with benzaldehyde to form the corresponding Schiff base, which is then reacted with an appropriate thiazolidinone derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, contributing to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one include other thiazolidinone derivatives and nitrophenyl-containing compounds. For example:
Thiazolidinone derivatives: These compounds share the thiazolidinone core and may have different substituents, leading to variations in their chemical and biological properties.
Nitrophenyl-containing compounds: These compounds contain the nitrophenyl group and may have different core structures, affecting their reactivity and applications
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12-,20-19? |
InChI Key |
SXRKRWONZCOWKI-HDTIWSQQSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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